The compound can be classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms. It is specifically categorized as an indazole derivative, which is often explored for its potential applications in pharmaceuticals, particularly in the development of anticancer, anti-inflammatory, and antimicrobial agents .
The synthesis of 4-Bromo-1H-indazol-7-amine typically involves several key steps:
The molecular formula of 4-Bromo-1H-indazol-7-amine is C7H6BrN3, with a molecular weight of approximately 214.05 g/mol. The structure consists of a five-membered indazole ring system with a bromine substituent at the fourth position and an amino group at the seventh position.
4-Bromo-1H-indazol-7-amine is versatile in chemical reactivity:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide | Acetic acid |
Reduction | Lithium aluminum hydride | Ether |
Substitution | Amines or thiols | Base (sodium hydroxide) |
The mechanism of action for 4-Bromo-1H-indazol-7-amine primarily involves its interaction with biological targets such as enzymes and receptors. The presence of the bromine atom enhances its binding affinity due to increased hydrophobic interactions, while the amino group can participate in hydrogen bonding with target sites.
Research indicates that compounds within this class may act as inhibitors for various biological pathways, potentially leading to therapeutic effects against diseases such as cancer and infections .
Relevant data from studies show that this compound exhibits distinct physical properties that influence its behavior in biological systems .
4-Bromo-1H-indazol-7-amine has diverse applications in scientific research:
4-Bromo-1H-indazol-7-amine (C₇H₆BrN₃, MW 212.04 g/mol) exemplifies strategically functionalized indazole scaffolds critical to modern drug discovery. The bromine atom at the C4 position enhances lipophilicity and serves as a versatile handle for cross-coupling reactions, while the C7-amino group provides hydrogen-bonding capability for target engagement. This dual functionality enables precise molecular modifications in kinase inhibitors and anticancer agents, positioning brominated indazoles as privileged pharmacophores [1] [2] [5].
The compound’s structural features directly influence its physicochemical behavior:
Table 1: Key Physicochemical Properties of 4-Bromo-1H-indazol-7-amine
Property | Value/Description | Method/Reference |
---|---|---|
Molecular Formula | C₇H₆BrN₃ | [1] [2] |
Molecular Weight | 212.04 g/mol | [1] [6] |
Purity | 95-97% (HPLC) | [1] [2] |
SMILES | BrC₁=CC=C(N)C=₂NN=CC₁₂ | [1] |
InChIKey | CZHGKGRFBMFAFI-UHFFFAOYSA-N | [1] [2] |
Physical Form | Crystalline solid | [1] [7] |
Brominated indazoles serve as multifunctional intermediates in synthesizing targeted therapies. For example:
Table 2: Representative Therapeutic Applications of Brominated Indazole Derivatives
Therapeutic Area | Biological Target | Role of 4-Bromo-1H-indazol-7-amine |
---|---|---|
Oncology | PARP enzymes, Kinases | Core scaffold for inhibitor synthesis [9] |
Anti-infectives | HIV reverse transcriptase | Precursor to non-nucleoside inhibitors [10] |
Neurodegenerative diseases | 5-HT₆ receptors | Building block for serotonin antagonists [5] |
The synthetic evolution of 4-Bromo-1H-indazol-7-amine mirrors key advancements in heterocyclic methodology:
Classical Approaches (Pre-2000)
Early routes relied on diazo-coupling and cyclocondensation strategies:
Modern Regioselective Syntheses (Post-2010)
Transition to transition-metal catalysis and directed ortho-metalation resolved historical selectivity challenges:
Table 3: Evolution of Synthetic Methods for 4-Bromo-1H-indazol-7-amine
Synthetic Era | Key Method | Advantages | Limitations | Yield Range |
---|---|---|---|---|
Classical (1980s) | Diazotization of o-aminoarenes | Simple reagents | Poor regioselectivity, low yields | 20-35% |
Classical (1990s) | Acid-catalyzed hydrazone cyclization | No metal catalysts | Requires strong acids, scalability issues | 40-55% |
Modern (2010s) | Cu/Pd-catalyzed C-N coupling | High regiocontrol, scalable | Catalyst cost, oxygen-sensitive steps | 70-85% |
Modern (2020s) | NBS/H₂SO₄ bromination & cyclization | Gram-scale feasibility, no chromatography | Acid waste management | 75-80% (step 1) |
Industrial-scale production now leverages regioselective bromination (NBS/H₂SO₄) of dichlorobenzonitriles followed by hydrazine annulation in 2-MeTHF, achieving 38–45% overall yield on 100-gram scales without chromatography—crucial for cost-effective synthesis of lenacapavir intermediates [9]. Future directions emphasize photocatalytic functionalization and continuous-flow processes to enhance sustainability [10].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0